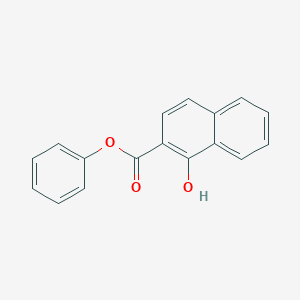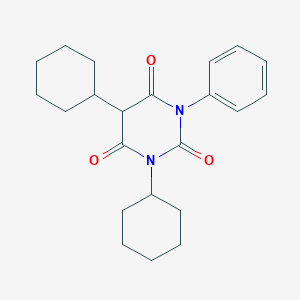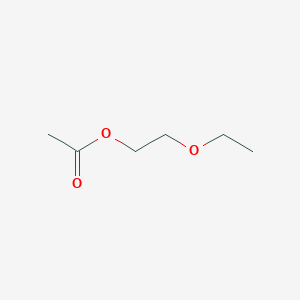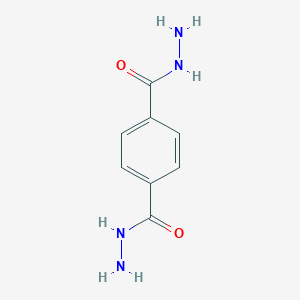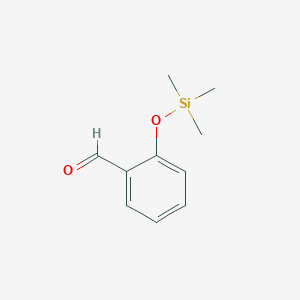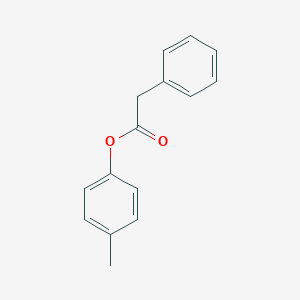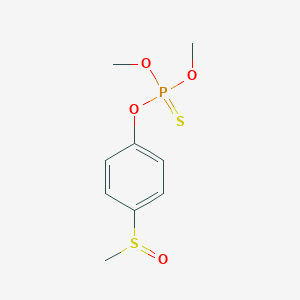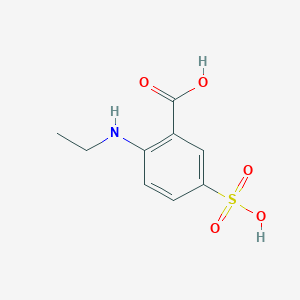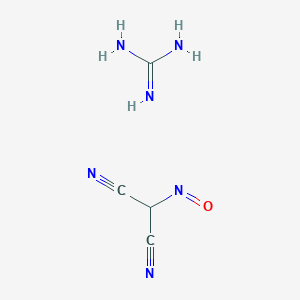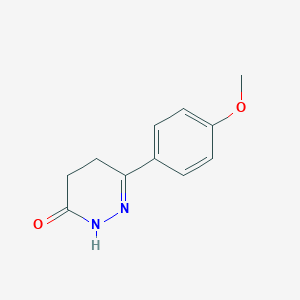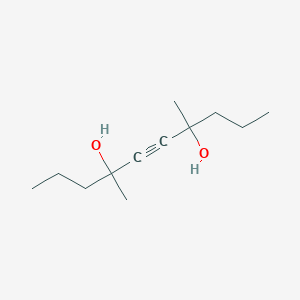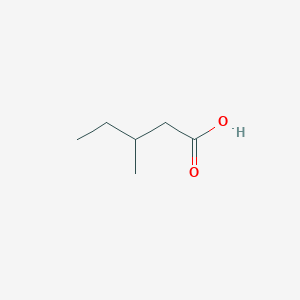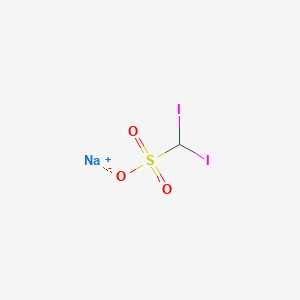
Dimethiodal Sodium
Übersicht
Beschreibung
Dimethiodal Sodium is a chemical analog of methiodal sodium with two instead of one iodine atom per molecule . It was used as an uro-angiographic contrast agent in the 1930s and 1940s . The molecular formula of Dimethiodal Sodium is CHI2NaO3S .
Molecular Structure Analysis
The molecular structure of Dimethiodal Sodium can be determined using techniques such as X-ray crystallography and mass spectrometry . The average mass of Dimethiodal Sodium is 369.880 Da and the monoisotopic mass is 369.763336 Da .Wissenschaftliche Forschungsanwendungen
Use in Lumbar Myelography : Dimethiodal Sodium, under the name Methiodal Sodium, has been used in lumbar myelography, a medical imaging procedure, since 1947. However, due to its irritative effects on the nervous system, its usage has declined in favor of non-ionic, water-soluble contrast media like Metrizamide (Skalpe, Torbergsen, Amundsen, & Presthus, 1973).
Conversion to Methyl Isothiocyanate in Agriculture : Metam-sodium, a soil fumigant, rapidly converts to methyl isothiocyanate (MITC) in soil. This compound has significant agricultural applications, particularly in pest control (Draper & Wakeham, 1993).
Complex Formation with Bismuth Ions : Sodium-based borate ligands, including sodium complexes, can react with bismuth ions. This chemical interaction is significant in the synthesis of complex compounds, which have potential applications in various chemical processes (Imran et al., 2014).
Cancer Research : In a study, sodium selenite demonstrated a significant effect in reducing cancer incidence in rats, highlighting its potential in cancer prevention and treatment research (Thompson, Meeker, & Kokoska, 1984).
Effect on Fruit Fly Control in Australia : The use of Dimethoate, a broad-spectrum organophosphate insecticide related to metam-sodium, has been pivotal in controlling fruit fly pests in Australia. However, its use has declined due to regulatory changes, impacting pest management strategies (Dominiak & Ekman, 2013).
Antidote for Non-Metallic Pesticides : Sodium dimercaptopropane sulfonate has been found to be an effective antidote against non-metallic pesticide poisoning, showcasing its medical application in treating specific types of poisonings (Chen & Lu, 2016).
Influence on Phase Behavior of Lysozyme : The addition of sodium-based substances like glycerol and DMSO to lysozyme solutions alters their phase behavior, which is crucial for understanding protein solution properties and has implications in biochemical research (Gögelein, Wagner, Cardinaux, Nägele, & Egelhaaf, 2011).
Electrophysiological Effects in Cardiac Research : Amiodarone, a drug whose actions involve sodium channels, was studied for its effects on cardiac muscle. Understanding its impact on sodium channels helps in developing better cardiac therapies (Mason, Hondeghem, & Katzung, 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
sodium;diiodomethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILDHPJSYVNAF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(I)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHI2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904620 | |
| Record name | Dimethiodal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethiodal Sodium | |
CAS RN |
124-88-9 | |
| Record name | Dimethiodal sodium [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethiodal sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50904620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHIODAL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z53YN55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



